molecular formula C12H17NO2 B1616364 Ethyl 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate CAS No. 37945-37-2

Ethyl 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No.: B1616364
CAS No.: 37945-37-2
M. Wt: 207.27 g/mol
InChI Key: VBUIMFUYPUPWSD-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes an ethyl ester group attached to a tetrahydroindole ring system. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Ethyl 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1H-indole-3-carboxylate: Another indole derivative with similar structural features but different biological activities.

    Methyl 1H-indole-2-carboxylate: Similar in structure but with a methyl ester group instead of an ethyl ester.

    4,5,6,7-Tetrahydroindole: Lacks the ester group but shares the tetrahydroindole ring system.

Uniqueness

Ethyl 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is unique due to its specific ester group and tetrahydroindole ring system, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

ethyl 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-3-15-12(14)11-8(2)9-6-4-5-7-10(9)13-11/h13H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUIMFUYPUPWSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)CCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30346165
Record name Ethyl 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37945-37-2
Record name Ethyl 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 2
Ethyl 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 3
Ethyl 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 4
Ethyl 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 5
Ethyl 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 6
Ethyl 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

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